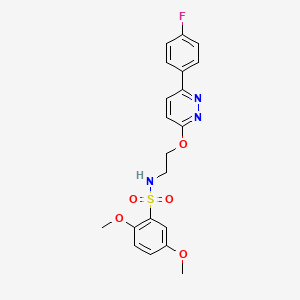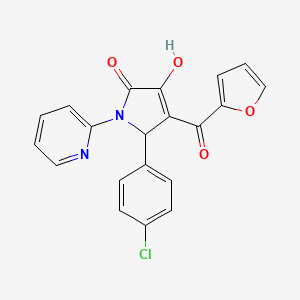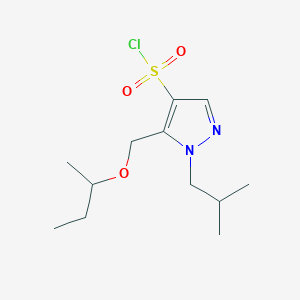
N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide” has been reported. For instance, the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives as scaffolds for new antimicrobial candidates have been studied . Also, N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA) are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives exhibit a wide array of pharmacological activities, making them central to drug development for various diseases. The review by Cherukupalli et al. (2017) emphasizes the role of pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, noting its application in developing drug-like candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory, and other medicinal properties. This highlights the versatility of pyrimidine scaffolds in medicinal chemistry and their potential for developing new therapeutic agents (Cherukupalli et al., 2017).
Pyrimidine in Synthesis of Medicinal Compounds
The synthesis and application of pyrimidine derivatives for electronic devices and luminescent elements are explored by Lipunova et al. (2018), demonstrating the chemical versatility of pyrimidine-containing molecules beyond traditional pharmaceuticals. This research showcases the potential for creating novel optoelectronic materials, thereby expanding the application of pyrimidine scaffolds into materials science (Lipunova et al., 2018).
Pyrimidine Analogs in Biological Sensing
Jindal and Kaur (2021) discuss the use of pyrimidine derivatives as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application in creating optical sensors underscores the adaptability of pyrimidine derivatives in developing tools for chemical and biological analysis (Jindal & Kaur, 2021).
Environmental Aspects of Pyrimidine Derivatives
The environmental fate of substances related to pyrimidine derivatives, such as alkylphenol ethoxylates (APEs), is reviewed by Ying et al. (2002), addressing concerns about their persistence and potential endocrine-disrupting effects. Although not directly related to "N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide," this paper provides insight into the environmental considerations and impact of chemically related substances (Ying et al., 2002).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-5-11(2)12(8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCUIUCPDPHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)
![(3,3-Difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2904644.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)

![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)
![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)

